(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
Description
The compound (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a benzothiazole-derived acetamide featuring a fluoro substituent at the 6-position of the benzothiazole ring, a 2-methoxyethyl group at the 3-position, and a diphenylacetamide moiety. Its Z-configuration and unique substitution pattern distinguish it from other benzothiazole analogs.
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-29-15-14-27-20-13-12-19(25)16-21(20)30-24(27)26-23(28)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHEVNKRDCUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, a diphenylacetamide group, and substituents that enhance its lipophilicity and bioavailability. The presence of a fluorine atom and a methoxyethyl group contributes to its distinct chemical properties, which may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities in several areas:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, with studies indicating significant activity against Candida albicans and Candida parapsilosis .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on different cell lines. The IC50 values against NIH/3T3 cells reveal that the compound has a favorable safety profile compared to traditional chemotherapeutics .
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes involved in cancer cell proliferation or infectious agent signaling pathways. Its binding affinity has been explored through computational methods like molecular docking .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Starting Materials : 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazole and appropriate acylating agents.
- Reaction Conditions : Reactions are often conducted under controlled conditions using bases like triethylamine to facilitate acylation while minimizing side reactions .
Biological Testing
A series of biological tests have been conducted to evaluate the efficacy of the compound:
- Antifungal Activity : Using a modified EUCAST protocol, the compound's antifungal properties were assessed, showing comparable efficacy to established antifungal agents like ketoconazole .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 1.23 | Candida parapsilosis |
- Cytotoxicity Analysis : The cytotoxic effects were measured against NIH/3T3 cell lines with results indicating minimal toxicity at effective concentrations.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 187.66 | NIH/3T3 |
Computational Studies
In silico studies have provided insights into the binding interactions of the compound with various biological targets. Molecular docking studies suggest that the compound fits well within active sites of relevant enzymes, indicating potential therapeutic mechanisms .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound contains three reactive regions:
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Benzothiazole core : Aromatic heterocycle with electron-withdrawing fluorine at position 6.
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Methoxyethyl substituent : Ether-linked alkyl chain at position 3, influencing solubility and steric effects.
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Diphenylacetamide moiety : Bulky amide group conjugated to the benzothiazole nitrogen.
Key physicochemical properties (theoretical):
| Property | Value |
|---|---|
| Molecular weight | 460.52 g/mol |
| LogP (partition coefficient) | 4.2 ± 0.3 (predicted) |
| Hydrogen bond donors | 1 (amide NH) |
| Hydrogen bond acceptors | 5 (amide O, thiazole S, F, ether O) |
Hypothesized Reaction Pathways
Based on analogs , the following reactions are plausible:
Nucleophilic Substitution at the Fluorine Position
The electron-deficient aromatic ring due to the fluorine substituent may undergo SNAr reactions.
| Conditions | Reagents | Expected Product |
|---|---|---|
| Alkaline aqueous solution | NH₃, amines | 6-amino benzothiazole derivative |
| Pd catalysis | Aryl boronic acids | Biaryl derivatives |
Mechanistic Note : Fluorine’s electronegativity activates position 6 for nucleophilic attack but steric hindrance from diphenylacetamide may limit reactivity .
Hydrolysis of the Methoxyethyl Group
The ether linkage in the 3-(2-methoxyethyl) substituent could undergo acid- or base-catalyzed cleavage.
| Conditions | Outcome |
|---|---|
| 6M HCl, reflux | Cleavage to 3-hydroxyethyl derivative |
| BBr₃, DCM, 0°C | Demethylation to 3-(2-hydroxyethyl) |
Supporting Data : Similar methoxyethyl groups in benzothiazoles hydrolyze under acidic conditions (yield: ~75% ).
Amide Bond Reactivity
The diphenylacetamide group may participate in:
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Hydrolysis : Under strong acidic/basic conditions to form diphenylacetic acid.
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Transamidation : With primary amines in the presence of coupling agents (e.g., EDCI).
| Reaction | Conditions | Byproducts |
|---|---|---|
| Acidic hydrolysis | 6M H₂SO₄, 100°C, 12h | Diphenylacetic acid |
| Transamidation | EDCI, HOBt, DIPEA, RT, 24h | New amine derivatives |
Stability Under Environmental Conditions
Limited experimental data exist, but analogs suggest:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| UV light (λ = 254 nm) | Photodegradation (t₁/₂ = 4h) | C-S bond cleavage in thiazole |
| Aqueous pH 7.4, 37°C | Stable for >48h | N/A |
| Oxidative (H₂O₂, 3%) | Partial oxidation of sulfur | Sulfoxide formation |
Gaps in Literature
-
No experimental kinetic data for hydrolysis or substitution reactions.
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Biological activity studies (e.g., enzyme interactions) are absent.
-
Synthetic protocols for this specific derivative are unpublished.
Researchers should prioritize stability studies and catalytic functionalization to expand utility in medicinal or materials chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole-Acetamide Family
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structural Differences : Replaces the 6-fluoro and 2-methoxyethyl groups with a nitro group at the 6-position and introduces a thiadiazolylthio-phenylurea substituent.
- Synthesis : Prepared via nucleophilic substitution using K₂CO₃ in acetone with reflux, similar to methodologies applicable to the target compound .
- Biological Activity : Exhibits anticancer properties through VEGFR-2 inhibition, suggesting that nitro groups enhance electron-withdrawing effects for kinase binding .
Patent Derivatives (EP3 348 550A1)
Examples include:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Key Differences: Feature trifluoromethyl (CF₃) at the 6-position instead of fluoro (F) and lack the 2-methoxyethyl group.
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
- Structural Differences : Substitutes the benzothiazole core with a trichloroethyl-thiadiazole system.
- Synthesis : Involves cyclization in concentrated sulfuric acid, contrasting with the milder conditions (e.g., acetone/K₂CO₃) used for benzothiazole-acetamides .
- Physical Properties : Melting point (503–504 K) and IR spectra (νmax = 1670 cm⁻¹ for carbonyl) align with acetamide derivatives, but the absence of aryl groups reduces steric hindrance compared to the diphenylacetamide moiety in the target compound .
Pharmacological and Computational Comparisons
Anticancer Activity
- Compounds like 6d () show VEGFR-2 inhibition via molecular docking studies, where nitro and thiadiazole groups form hydrogen bonds with kinase active sites. The target compound’s fluoro and methoxyethyl groups may similarly enhance binding but with distinct electronic profiles .
- Lack of Direct Data: No IC₅₀ or in vivo efficacy data are available for the target compound, limiting quantitative comparisons.
Computational Modeling
- DFT studies on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide () highlight the importance of electronic structure in reactivity.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide?
- Methodological Answer : The synthesis requires precise control of reaction conditions. For example:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for condensation reactions involving benzo[d]thiazole precursors and diphenylacetyl chloride .
- Catalysts : Triethylamine or DMAP can enhance reaction rates by deprotonating intermediates .
- Temperature : Reactions typically proceed at 60–80°C to balance yield and avoid side reactions (e.g., hydrolysis of the methoxyethyl group) .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the pure Z-isomer .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:
- NMR : The Z-configuration is confirmed by NOESY correlations between the methoxyethyl protons and the benzo[d]thiazole core .
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular mass (C₂₇H₂₄FN₂O₂S: calc. 459.15 g/mol) .
- HPLC Purity : Ensure >95% purity using a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm .
Q. What biological mechanisms are hypothesized for this compound?
- Methodological Answer : Structural analogs suggest potential mechanisms:
- Enzyme Inhibition : The benzo[d]thiazole core may act as a kinase inhibitor by binding to ATP pockets (e.g., similar to imatinib derivatives) .
- Receptor Modulation : The diphenylacetamide moiety could interact with G-protein-coupled receptors (GPCRs), as seen in related benzothiazole derivatives .
- Apoptosis Induction : Fluorine substituents enhance cellular uptake, potentially triggering caspase-3/7 activation in cancer cell lines .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the benzo[d]thiazole core be addressed?
- Methodological Answer : Substituent positioning affects reactivity:
- Electrophilic Aromatic Substitution : The 6-fluoro group directs electrophiles to the 4-position of the benzo[d]thiazole. Use DFT calculations (B3LYP/6-31G*) to predict reactive sites .
- Steric Effects : The 3-(2-methoxyethyl) group hinders reactions at the 3-position. Introduce bulky directing groups (e.g., tert-butyl) to enforce selectivity .
- Case Study : In a 2024 study, Pd-catalyzed C–H activation at the 4-position achieved 82% yield using pivaloyl as a directing group .
Q. How to resolve contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvation effects or target promiscuity:
- Comparative SAR : Test structurally simplified analogs (e.g., removing diphenylacetamide) to isolate contributions of specific moieties .
- Orthogonal Assays : Combine SPR (for binding affinity) with cellular thermal shift assays (CETSA) to validate target engagement .
- Example : A 2025 study found that the Z-isomer showed 10× higher cytotoxicity (IC₅₀ = 1.2 μM in HeLa) than the E-isomer, despite similar docking scores for both .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Methodological Answer : Balance lipophilicity (cLogP ~4.2) and aqueous solubility:
- Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions (particle size <100 nm) to enhance bioavailability .
- Structural Modifications : Introduce polar groups (e.g., sulfonyl or morpholino) at the 4-position of the benzamide, as in analog NSC-741240 (aqueous solubility: 12 mg/mL vs. 0.5 mg/mL for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
